molecular formula C7H5NO5S B13967928 2-(Oxaloamino)thiophene-3-carboxylic acid CAS No. 243985-35-5

2-(Oxaloamino)thiophene-3-carboxylic acid

Cat. No.: B13967928
CAS No.: 243985-35-5
M. Wt: 215.19 g/mol
InChI Key: XIFSAFAFYIYHSU-UHFFFAOYSA-N
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Description

2-(Oxaloamino)thiophene-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This multifunctional molecule serves as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its structure, incorporating both carboxylic acid and oxaloamino groups on a thiophene scaffold, makes it a candidate for constructing more complex molecules, particularly in the exploration of novel heterocyclic compounds. Researchers can leverage this reagent in the synthesis of potential pharmacologically active agents. Thiophene-based derivatives are known to be present in compounds studied for various cytostatic and inhibitory activities, highlighting the relevance of this chemical scaffold in early-stage drug discovery . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

243985-35-5

Molecular Formula

C7H5NO5S

Molecular Weight

215.19 g/mol

IUPAC Name

2-(oxaloamino)thiophene-3-carboxylic acid

InChI

InChI=1S/C7H5NO5S/c9-4(7(12)13)8-5-3(6(10)11)1-2-14-5/h1-2H,(H,8,9)(H,10,11)(H,12,13)

InChI Key

XIFSAFAFYIYHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Thiophene via Halogenation and Malonate Alkylation

A robust and high-yielding patented method for preparing 2-thiophenecarboxylic acid derivatives involves the following key steps:

Step Description Conditions Yield/Notes
1 Bromination of thiophene to 2-bromothiophene Thiophene dissolved in halohydrocarbon and hydrobromic acid; cooled to -10 to 0 °C; bromopyridine salt added dropwise; stirred below 0 °C Yield ~88% for 2-bromothiophene
2 Alkylation with diethyl malonate Diethyl malonate reacted with sodium ethylate at 90-100 °C; then 2-bromothiophene in toluene added dropwise; reaction at 100-120 °C Yield ~88% for 2-(2-thiophene) diethyl malonate
3 Saponification and decarboxylation Reflux in alcoholic solvent under alkaline conditions for saponification; solvent removal; acidification and reflux for decarboxylation; extraction and recrystallization Final 2-thiophenecarboxylic acid obtained

This method provides a simple and efficient route with good overall yields and can be adapted for functionalized thiophene derivatives.

Catalytic Oxidation Using CCl4–Methanol System with Transition Metal Catalysts

An alternative approach involves direct oxidation of thiophene or substituted thiophenes to 2-thiophenecarboxylic acid derivatives using a catalytic system consisting of tetrachloromethane (CCl4), methanol (CH3OH), and catalysts such as vanadium acetylacetonate (VO(acac)2), iron acetylacetonate (Fe(acac)3), or molybdenum hexacarbonyl (Mo(CO)6).

Step Description Conditions Yield/Notes
1 Oxidation of methanol to methyl hypochlorite and formaldehyde CCl4 and CH3OH react in presence of catalyst at elevated temperatures (130-175 °C) in sealed tube or autoclave Catalyst choice affects temperature and yield
2 Oxymethylation of thiophene Formaldehyde reacts with thiophene to form 2-oxymethylthiophene intermediate
3 Oxidation to 2-thiophenecarboxylic acid Methyl hypochlorite oxidizes intermediate to acid
4 Esterification (optional) Excess methanol leads to methyl ester formation

Yields range from 44% to 85%, depending on catalyst and conditions. VO(acac)2, Fe(acac)3, and Mo(CO)6 are most effective catalysts. This method is regioselective and can be applied to substituted thiophenes, providing a versatile synthetic route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Halogenation + Malonate Alkylation + Saponification Thiophene Bromopyridine salt, diethyl malonate, sodium ethylate, acid/base -10 to 120 °C, reflux, extraction High yield, scalable, well-established Multi-step, requires handling of brominated intermediates
Catalytic Oxidation with CCl4–CH3OH Thiophene CCl4, CH3OH, VO(acac)2, Fe(acac)3, Mo(CO)6 130-175 °C, sealed tube/autoclave Direct oxidation, regioselective, versatile High temperature, requires metal catalysts, sealed system

Professional Notes and Recommendations

  • The halogenation/alkylation method provides a reliable route for synthesizing thiophene carboxylic acids with good purity and yield, suitable for scale-up.
  • The catalytic oxidation method offers a more direct approach but requires careful control of reaction conditions and catalyst handling.
  • For functionalization to 2-(Oxaloamino)thiophene-3-carboxylic acid, subsequent amide coupling steps are necessary, which should be optimized for yield and selectivity.
  • Analytical characterization (NMR, IR, MS) is essential at each step to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxaloamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxaloamino group to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-amino-thiophene-3-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Oxaloamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxaloamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaloamino group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminothiophene-3-carboxylic acid: A precursor in the synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid.

    Thiophene-3-carboxylic acid: Lacks the oxaloamino group but shares the thiophene and carboxylic acid functionalities.

    2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno [2,3-C]Thiopyran-3-Carboxylic Acid: Another thiophene derivative with similar structural features

Uniqueness: 2-(Oxaloamino)thiophene-3-carboxylic acid is unique due to the presence of both the oxaloamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

2-(Oxaloamino)thiophene-3-carboxylic acid is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(Oxaloamino)thiophene-3-carboxylic acid is characterized by the presence of a thiophene ring, an oxaloamino group, and a carboxylic acid functional group. Its molecular structure contributes to its biological activity, particularly in mediating interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(oxaloamino)thiophene-3-carboxylic acid derivatives. For instance, derivatives of 2-aminothiophene-3-carboxylic acid have shown selective cytostatic activity against prostate cancer cells, with a notable ability to induce apoptosis and arrest the cell cycle at the G1 phase. The cytostatic concentrations required for tumor cells were significantly lower compared to non-tumorigenic cells, suggesting a potential for targeted cancer therapy .

The mechanism by which 2-(oxaloamino)thiophene-3-carboxylic acid exerts its effects appears to involve:

  • Inhibition of Protein Synthesis : The compound preferentially suppresses protein synthesis over nucleic acid synthesis in tumor cells, which may contribute to its selective cytotoxicity.
  • Targeting Tyrosine Phosphatases : It has been shown to inhibit CD45 tyrosine phosphatase activity with an affinity constant (Ki) of approximately 210 nM. This inhibition can disrupt signaling pathways involved in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that 2-(oxaloamino)thiophene-3-carboxylic acid derivatives can significantly inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (nM)
Prostate Cancer (LNCaP)20
Hepatoma (HepG2)50
T-cell Lymphoma30

These results indicate that the compound exhibits promising selectivity towards certain cancer types while sparing normal cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of these compounds. For example, administration of 2-(oxaloamino)thiophene-3-carboxylic acid in murine models demonstrated significant tumor reduction compared to control groups. Histological analysis revealed decreased tumor cell proliferation and increased apoptosis within treated tissues.

Q & A

Q. What are the optimal synthetic routes for 2-(oxaloamino)thiophene-3-carboxylic acid, and how can purity be ensured?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting thiophene-3-carboxylic acid derivatives with oxalyl chloride or oxalic acid derivatives under anhydrous conditions (e.g., dry CH₂Cl₂) is a common approach .
  • Purification : Use reversed-phase HPLC with gradients of MeCN:H₂O (e.g., 30% → 100%) to isolate the product. Confirmation of purity requires LC-MS and HRMS analysis .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of anhydrides) and reflux times (e.g., overnight under nitrogen) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing 2-(oxaloamino)thiophene-3-carboxylic acid?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups such as C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-O (1200–1300 cm⁻¹) .
  • NMR Analysis : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm), while ¹³C NMR detects carbonyl carbons (δ 160–180 ppm) .
  • Mass Spectrometry : LC-MS and HRMS validate molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .

Q. What safety protocols are essential for handling thiophene-based carboxylic acids?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested for chemical permeability) and lab coats. Use respiratory protection if dust generation is likely .
  • Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation of volatile decomposition products (e.g., CO, CO₂) .
  • Spill Management : Sweep solid residues into sealed containers; avoid environmental release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 2-(oxaloamino)thiophene-3-carboxylic acid derivatives for enzyme inhibition?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the thiophene ring to enhance π-stacking interactions with target enzymes (e.g., protein-tyrosine phosphatase 1B) .
  • Bioisosteric Replacement : Replace oxalylamino groups with carboxamide or cyano moieties to improve binding affinity. Test via competitive inhibition assays .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., PTP1B) to analyze binding modes and identify critical residues (e.g., Phe182) .

Q. How do solvent polarity and pH affect the stability of 2-(oxaloamino)thiophene-3-carboxylic acid?

Methodological Answer:

  • Stability Tests :
    • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Monitor via HPLC for decomposition products (e.g., sulfur oxides) .
    • Solvent Effects : Assess solubility and stability in DMSO, MeOH, and H₂O. Polar aprotic solvents like DMSO enhance stability by reducing hydrolysis .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics under varying conditions .

Q. How can contradictory biological activity data in thiophene derivatives be resolved?

Methodological Answer:

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 cells for consistent PTP1B inhibition assays .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in derivative substituents (e.g., tert-butyl vs. cyclohexyl groups) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .

Q. What computational methods predict the environmental persistence of 2-(oxaloamino)thiophene-3-carboxylic acid?

Methodological Answer:

  • QSAR Modeling : Use software like EPI Suite to estimate logP (octanol-water partition coefficient) and biodegradation half-lives. A logP < 3 suggests low bioaccumulation .
  • Ecotoxicity Assays : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity studies (OECD 202) .
  • PBT Assessment : Evaluate persistence (P), bioaccumulation (B), and toxicity (T) using ECHA guidelines .

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